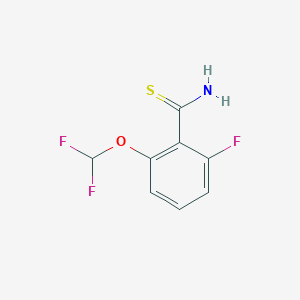

![molecular formula C20H19N3O2S B2766931 2-[(3-氰基-7,7-二甲基-5-氧代-4-苯基-6,8-二氢喹啉-2-基)硫代基]乙酰胺 CAS No. 670272-87-4](/img/structure/B2766931.png)

2-[(3-氰基-7,7-二甲基-5-氧代-4-苯基-6,8-二氢喹啉-2-基)硫代基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

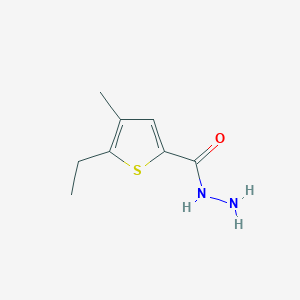

The compound “2-[(3-Cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide” is a complex organic molecule . It has various molecular formulas depending on its specific structure .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids were synthesized by the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular formula . Detailed properties such as melting point, boiling point, and density would require specific experimental data .科学研究应用

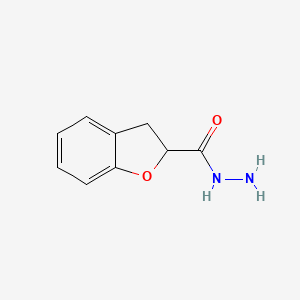

结构方面和荧光性质

已研究含酰胺的异喹啉衍生物的结构方面,发现它们在用不同酸处理后具有形成凝胶和晶体固体的能力。这项研究说明了这些化合物在形成各种结构方面的多功能性,这些结构可应用于材料科学,例如,用于制造响应性或智能材料。此外,发现其中一些化合物具有荧光性质,表明在光学材料或传感器中具有潜在应用。研究它们在不同条件下的结构特征和荧光行为可以为设计具有特定光学性质的新型材料提供见解 (Karmakar 等,2007)。

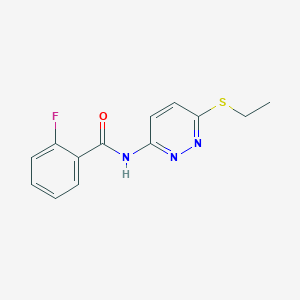

喹啉衍生物的合成

已报道四氢吡啶并[4,5-b]-喹啉衍生物的简便合成,展示了化学反应性和制造各种喹啉基化合物的潜力。这些衍生物是通过涉及环己酮和 2-苯亚甲基丙二腈在乙酸铵存在下进行的反应合成的。该研究还涉及所选衍生物的抗菌活性,暗示了从喹啉衍生物开发新的抗菌剂的潜力 (Elkholy & Morsy,2006)。

发光材料和缓蚀剂

作为发光材料和缓蚀剂的二氢噻吩并[2,3-c]异喹啉的研究为这些化合物在工业应用中的应用开辟了新途径。取代的 3-甲硫基-7-乙酰基-4-氰基-1,6-二甲基-8-苯基-7,8-二氢异喹啉的合成和表征及其在硫酸溶液中对低碳钢的缓蚀行为展示了它们在材料科学中的潜力。它们的的发光性质进一步表明了在制造发光标记或光学器件中的用途 (Marae 等,2022)。

抗癌和抗氧化剂特性

已探索带有硝基苯基基团的新型四氢异喹啉的合成和表征,发现它们的抗癌活性和抗氧化剂特性。这项研究表明了此类化合物在药物化学中的潜力,尤其是在设计新的抗癌药物方面。该研究强调了结构修饰对于增强生物活性和这些化合物的潜在治疗应用的重要性 (Sayed 等,2022)。

未来方向

The high binding energy for a similar compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This indicates potential future directions for research involving “2-[(3-Cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide”.

作用机制

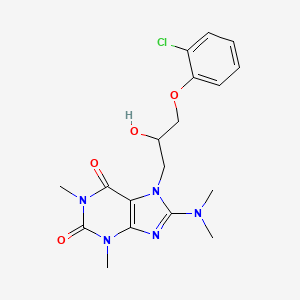

Target of Action

The primary target of this compound is the enzyme 5-lipoxygenase (5-LOX) . This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses .

Mode of Action

The compound interacts with its target, 5-LOX, by binding to it . The high binding energy suggests a strong interaction between the compound and the enzyme . This interaction could potentially inhibit the activity of 5-LOX, thereby affecting the production of leukotrienes .

Biochemical Pathways

By inhibiting 5-LOX, the compound affects the leukotriene biosynthesis pathway . Leukotrienes are involved in various physiological processes, including inflammation and allergic reactions. Therefore, the inhibition of 5-LOX can lead to a decrease in these responses .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve a reduction in the levels of leukotrienes due to the inhibition of 5-LOX . This could potentially lead to a decrease in inflammation and allergic responses .

属性

IUPAC Name |

2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S/c1-20(2)8-14-18(15(24)9-20)17(12-6-4-3-5-7-12)13(10-21)19(23-14)26-11-16(22)25/h3-7H,8-9,11H2,1-2H3,(H2,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFYKCXWAQPCPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC(=O)N)C#N)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-chlorophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766859.png)

![[4-(hydroxymethyl)-1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2766861.png)

![4-methoxy-2-methyl-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2766862.png)

![1-(tert-butyl)-3,6-bis(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2766868.png)